molecular formula C14H18N4O3S B10990502 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10990502
M. Wt: 322.39 g/mol
InChI Key: AQENQPLYVDARCS-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent introduction of the thiazole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted compounds with different functional groups.

Scientific Research Applications

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of the spirocyclic core and the thiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H18N4O3S/c1-17-13(21)18(9-10(19)16-12-15-7-8-22-12)11(20)14(17)5-3-2-4-6-14/h7-8H,2-6,9H2,1H3,(H,15,16,19)

InChI Key

AQENQPLYVDARCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC=CS3

solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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